3-(Methylsulfamoyl)thiophene-2-carboxylic acid

Description

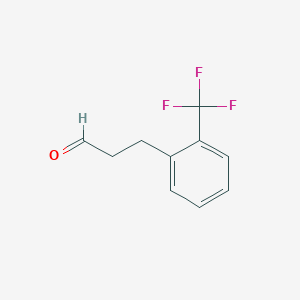

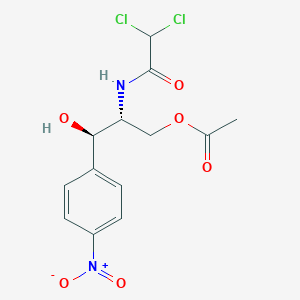

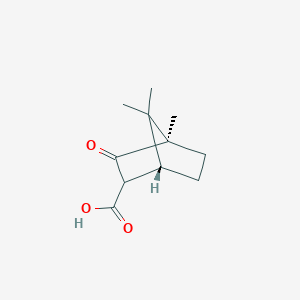

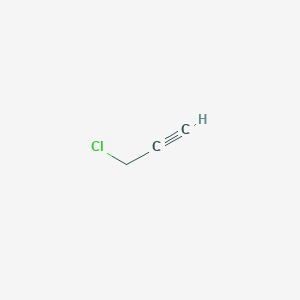

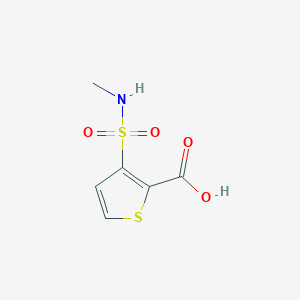

The compound 3-(Methylsulfamoyl)thiophene-2-carboxylic acid is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the methylsulfamoyl group and carboxylic acid function introduces additional chemical properties and reactivity to the thiophene core.

Synthesis Analysis

The synthesis of related methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method provides a route to 4-arylsulfonyl-3-carboxamidothiophenes, although acylation of the aminothiophene under standard conditions was found to be unsuccessful .

Molecular Structure Analysis

The molecular structure of 3-(Methylsulfamoyl)thiophene-2-carboxylic acid is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and LCMS. These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

Reactions involving methyl 3-hydroxythiophene-2-carboxylate, a related compound, have been studied. For instance, halogenation followed by alcohol addition and dehydrochlorination yields thiophene-2,4-diols. These intermediates can undergo O-alkylation and alkaline hydrolysis to form 3,5-dialkoxythiophene-2-carboxylic acids, which can be further transformed into ethers of thiotetronic and α-halogenothiotetronic acids . Additionally, thiophene-2-carboxanilides react with chlorosulfonic acid to yield sulfonyl chlorides, which can be converted into various derivatives through reactions with amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylic acids have been extensively studied. The enthalpies of combustion and sublimation of these compounds have been measured, and their gas-phase enthalpies of formation have been determined. Computational thermochemistry, including ab initio molecular orbital calculations, has been used to study the molecular and electronic structures, providing insights into the stability and reactivity of these compounds. It has been suggested that 3-thiophenecarboxylic acid is slightly more stable than its 2-isomer .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which could share structural similarities with "3-(Methylsulfamoyl)thiophene-2-carboxylic acid" through their sulfonamido derivatives, are discussed for their environmental biodegradability. These chemicals are potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which have toxic profiles leading to regulations due to their persistence and detection in the environment. Studies focus on microbial degradation pathways, half-lives, and the identification of novel degradation intermediates and products, which could provide insights into the environmental fate and effects of related compounds (Liu & Avendaño, 2013).

Sulfamic Acid as an Environment-Friendly Alternative

Sulfamic acid is discussed for its use in industrial applications, including as an alternative electrolyte for acid cleaning and corrosion inhibition. This context may provide insights into the potential industrial applications of "3-(Methylsulfamoyl)thiophene-2-carboxylic acid" if it shares similar chemical properties or applications in terms of being an environmentally friendly alternative for specific industrial processes (Verma & Quraishi, 2022).

Bioaccumulation Potential of PFCAs

The bioaccumulation potential of perfluorinated carboxylates (PFCAs) is critically reviewed, focusing on their environmental persistence and detection in wildlife. Understanding the partitioning behavior and bioaccumulation potential of compounds with similar structures, such as "3-(Methylsulfamoyl)thiophene-2-carboxylic acid," could be relevant for assessing their environmental impact and regulatory classification (Conder et al., 2008).

Liquid-Liquid Extraction of Carboxylic Acids

This review discusses solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, a process relevant for the recovery of bio-based plastics. Insights into solvent selection, regeneration strategies, and the economic feasibility of processes involving carboxylic acids could suggest potential applications in separation processes or in the synthesis of bio-based materials (Sprakel & Schuur, 2019).

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, which share a core structural component with "3-(Methylsulfamoyl)thiophene-2-carboxylic acid," are highlighted for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities. The review suggests that thiophene derivatives are valuable as intermediates in organic synthesis, implying potential pharmaceutical or agrochemical applications for related compounds (Xuan, 2020).

properties

IUPAC Name |

3-(methylsulfamoyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-7-13(10,11)4-2-3-12-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUNRWVGRDVKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586286 | |

| Record name | 3-(Methylsulfamoyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfamoyl)thiophene-2-carboxylic acid | |

CAS RN |

64527-92-0 | |

| Record name | 2-Thiophenecarboxylic acid, 3-((methylamino)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfamoyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOPHENECARBOXYLIC ACID, 3-((METHYLAMINO)SULFONYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7XX4GWR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.